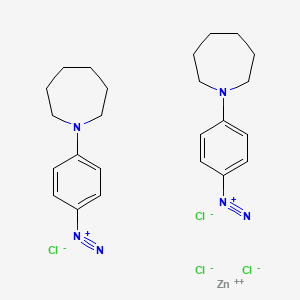
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C24H32Cl4N6Zn It is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride typically involves the reaction of 4-(azepan-1-yl)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: The primary amine group of 4-(azepan-1-yl)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Complexation: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Complexation Reactions: The zinc ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines, amines, and thiols are used to form complexes with the zinc ion.
Major Products Formed
Substitution Reactions: Substituted benzenes and azepanes.
Reduction Reactions: 4-(azepan-1-yl)aniline.
Complexation Reactions: Various zinc-ligand complexes.
Applications De Recherche Scientifique
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride involves its interaction with molecular targets through its diazonium and zinc components. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(hexahydro-1H-azepin-1-yl)benzenediazonium tetrachlorozincate: Similar structure but with a different ring configuration.
4-(azepan-1-yl)benzenediazonium trichloride: Similar but with one less chloride ion.
Uniqueness
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is unique due to its specific combination of a diazonium group, an azepane ring, and a zinc ion
Propriétés
Numéro CAS |
68155-74-8 |
|---|---|
Formule moléculaire |
C24H32Cl4N6Zn |
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3.4ClH.Zn/c2*13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;;/h2*5-8H,1-4,9-10H2;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
HIUVXTNLUOXESA-UHFFFAOYSA-J |
SMILES canonique |
C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



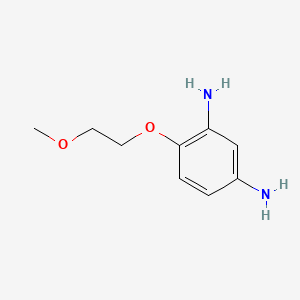

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)

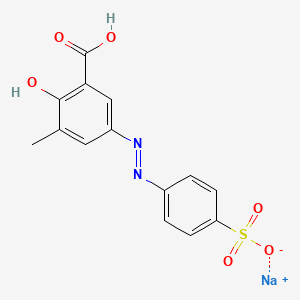
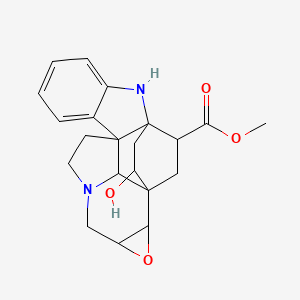
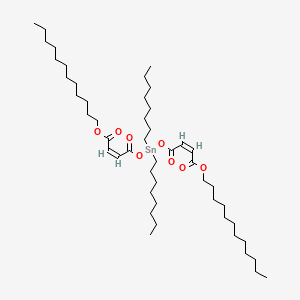
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
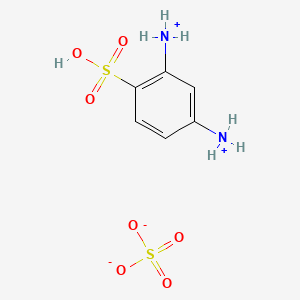
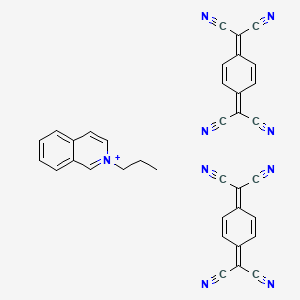

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
